4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid
Overview
Description
4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group attached to an isochromene carboxylic acid moiety. The presence of both electron-withdrawing groups (chloro and nitro) and the isochromene ring system imparts distinct chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid typically involves multi-step organic reactions One common method starts with the nitration of 4-chlorophenylacetic acid to introduce the nitro group This is followed by cyclization reactions to form the isochromene ring system
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. For instance, nano-catalysts like nano-Cu complexes have been employed to facilitate the synthesis of similar compounds . The use of such catalysts can significantly reduce reaction times and improve the overall yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isochromene derivatives, amine derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the nitro and chloro groups allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrophenol: Similar in structure but lacks the isochromene ring system.
(4-Chloro-3-nitrophenyl)(phenyl)methanone: Contains a phenyl group instead of the isochromene ring.
Uniqueness
The uniqueness of 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid lies in its combination of the chloro-nitrophenyl group with the isochromene carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-1-oxoisochromene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClNO6/c17-11-6-5-8(7-12(11)18(22)23)13-9-3-1-2-4-10(9)16(21)24-14(13)15(19)20/h1-7H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUAHFKUWHTEEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)C(=O)O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164471 | |
Record name | 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-2-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601164471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442531-35-3 | |
Record name | 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-2-benzopyran-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=442531-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-2-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601164471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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